

Spectroscopic Characterization of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-6-fluoronicotinic acid

Cat. No.: B1364541

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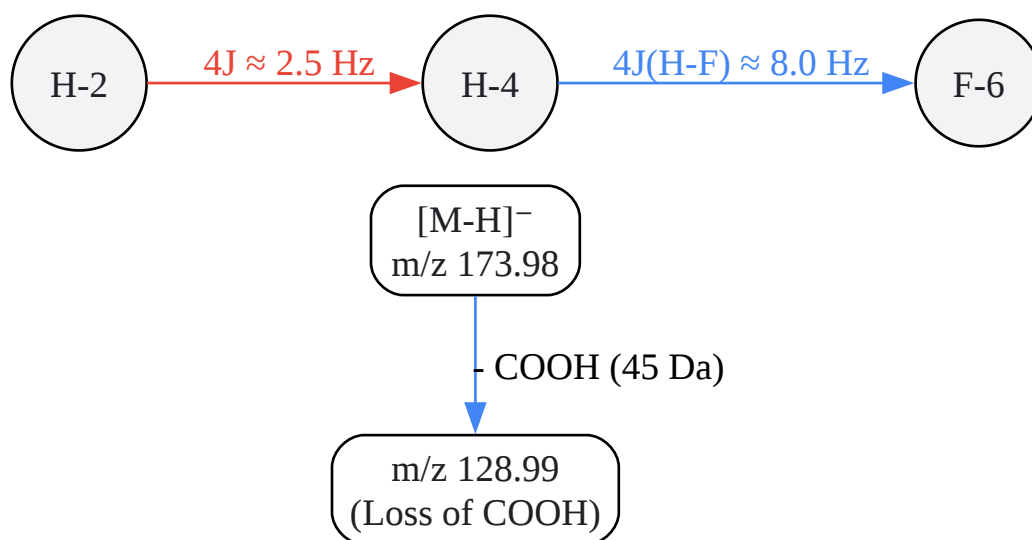
Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **5-Chloro-6-fluoronicotinic acid**, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for this purpose. By integrating established principles with data from analogous structures, we present a detailed analysis of the expected spectral data, offering a robust roadmap for researchers synthesizing or utilizing this compound. Each section provides not only the theoretical underpinnings but also detailed experimental protocols and predictive data interpretation, ensuring both scientific rigor and practical utility.

Introduction and Molecular Structure

5-Chloro-6-fluoronicotinic acid (CAS No. 38185-57-8) is a substituted pyridine derivative with a molecular formula of $C_6H_3ClFNO_2$ and a molecular weight of 175.55 g/mol ^{[1][2][3]}. Its trifunctional nature—featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring—makes it a versatile building block for the synthesis of complex bioactive molecules. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in drug design. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide provides the analytical blueprint for achieving that confirmation. We will explore the expected spectroscopic signatures of this molecule, providing a reliable reference for its identification.



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References

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